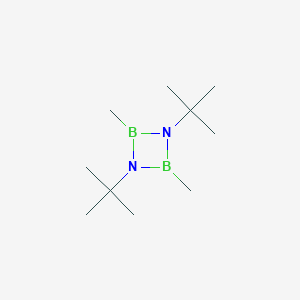
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine is a unique organoboron compound characterized by its two boron-nitrogen bonds and bulky tert-butyl and methyl substituents
Preparation Methods
The synthesis of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine typically involves the reaction of tert-butyl and methyl-substituted amines with boron-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive boron-nitrogen bonds. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-nitrogen bonds.
Substitution: The compound can undergo substitution reactions with nucleophiles, where the tert-butyl or methyl groups are replaced by other functional groups. Common reagents and conditions for these reactions include the use of inert atmospheres, low temperatures, and specific solvents to ensure the stability of the compound. Major products formed from these reactions include boron-containing intermediates and derivatives with modified functional groups.
Scientific Research Applications
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes and as a catalyst in various organic reactions.
Biology: The compound’s boron-containing structure makes it a potential candidate for boron neutron capture therapy (BNCT) in cancer treatment.
Medicine: Its unique properties are being explored for drug delivery systems and as a building block for designing new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable boron-nitrogen bonds.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine involves its ability to form stable boron-nitrogen bonds, which can interact with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from nucleophiles, and can participate in coordination chemistry by forming complexes with metal ions. These interactions are crucial for its catalytic activity and potential therapeutic applications.
Comparison with Similar Compounds
1,3-Di-tert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-dipyridyl: This compound also contains bulky tert-butyl groups and is used as a ligand in coordination chemistry.
3,3-Di-tert-butyl-2,2,4,4-tetramethyl-pentane: Another compound with tert-butyl groups, used in organic synthesis and materials science.
Musk ketone: A compound with tert-butyl and methyl groups, used in the fragrance industry
Properties
CAS No. |
62948-82-7 |
|---|---|
Molecular Formula |
C10H24B2N2 |
Molecular Weight |
193.9 g/mol |
IUPAC Name |
1,3-ditert-butyl-2,4-dimethyl-1,3,2,4-diazadiboretidine |
InChI |
InChI=1S/C10H24B2N2/c1-9(2,3)13-11(7)14(12(13)8)10(4,5)6/h1-8H3 |
InChI Key |
BJYFMYJXLWLPLN-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(B(N1C(C)(C)C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















